
Isatin
Overview
Description
Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound with a broad spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and monoamine oxidase (MAO) inhibitory properties . Its structure comprises an indole core substituted with two ketone groups at positions 2 and 3, enabling diverse chemical modifications at the N-1, C-3, and aromatic positions (C-5, C-6, C-7). These modifications significantly influence its pharmacological potency and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sandmeyer Methodology: This is the oldest and most straightforward method for synthesizing isatin. It involves the condensation of chloral hydrate and a primary arylamine (e.g., aniline) in the presence of hydroxylamine hydrochloride and aqueous sodium sulfate to form an α-isonitrosoacetanilide.
Stolle Methodology: This method is considered the best alternative to the Sandmeyer methodology for synthesizing both substituted and unsubstituted isatins.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of indigo dye using nitric acid and chromic acids. This method is efficient and yields high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Isatin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, including 2-oxindoles and tryptanthrin.
Reduction: Reduction of this compound can yield compounds like oxindoles.
Substitution: This compound can undergo substitution reactions, such as Friedel-Crafts reactions, to form various derivatives.
Ring Expansion: This compound can participate in ring expansion reactions to form larger heterocyclic compounds.
Aldol Condensation: This compound can undergo aldol condensation reactions to form complex molecules.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), oxidizing agents (e.g., TBHP), and reducing agents (e.g., sodium borohydride). Major products formed from these reactions include 2-oxindoles, tryptanthrin, indirubins, and various substituted isatins .
Scientific Research Applications
Biological Applications
Isatin and its derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry. The following table summarizes key pharmacological effects associated with this compound derivatives:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For example, a study reported the synthesis of novel this compound-hydrazide derivatives that effectively downregulated estrogen receptor alpha in breast cancer cells (MCF-7), showcasing their potential as targeted therapies . Another study synthesized a series of this compound/triazole conjugates that exhibited significant growth inhibition against MGC-803 cancer cells with minimal toxicity to normal cells .
Antibacterial Properties
This compound derivatives have also been explored for their antibacterial properties. Research indicates that certain modifications enhance their efficacy against pathogenic bacteria. For instance, halogenated isatins have shown increased antibacterial activity compared to their non-halogenated counterparts .
Industrial Applications
In addition to biological applications, this compound serves several industrial purposes:
- Dye Industry : this compound is utilized as a precursor for synthesizing various dyes due to its ability to form vibrant colors when reacted with other compounds .
- Corrosion Inhibition : this compound derivatives are employed as corrosion inhibitors in metal protection applications, demonstrating effectiveness in preventing metal degradation .
- Agrochemicals : The compound's structural versatility allows it to be used in developing agrochemicals with enhanced efficacy against pests and diseases .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods, including:
- Sandmeyer Reaction : This method involves the conversion of aniline derivatives into isatins using diazonium salts.
- Stolle Synthesis : A process that allows for the formation of isatins from o-nitrobenzaldehydes.
- Gassman Synthesis : This approach utilizes α-bromo ketones and anilines to produce substituted isatins.
These synthetic routes enable the generation of a wide array of this compound derivatives with tailored biological activities and industrial properties .
Mechanism of Action
Isatin exerts its effects through various mechanisms:
Monoamine Oxidase Inhibition: this compound is a reversible inhibitor of monoamine oxidase (MAO) enzymes, with higher selectivity for MAO-B than MAO-A.
Anticancer Activity: This compound derivatives can inhibit kinase activity, proteases, translation initiation, neo-vascularization, and tubulin polymerization.
Antiviral Activity: This compound derivatives inhibit the synthesis of viral structural proteins, thereby preventing viral replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Indole and Oxindole
- Indole (1H-indole) lacks the 2,3-diketone moieties of isatin. While indole derivatives exhibit antimicrobial and anti-inflammatory activities, they generally show lower MAO-B inhibitory potency compared to this compound derivatives. For example, oxindole (1), a reduced form of this compound, demonstrated weaker MAO-B inhibition (IC₅₀ > 100 μM) compared to N-benzyloxy this compound derivatives (IC₅₀ = 1.40–9.93 μM) .
- Dopamine-isatin hybrids (e.g., compound 4 in Figure 3 of ) combine the MAO inhibitory scaffold of this compound with dopamine's neurotransmitter structure. These hybrids exhibit dual activity, targeting both MAO enzymes and dopamine receptors, but their selectivity for MAO-A over MAO-B is less pronounced than hydroxylated this compound derivatives .
Table 1: MAO Inhibitory Activity of this compound Analogues
Compound | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | Selectivity (MAO-A/B) |
---|---|---|---|
This compound | 42.1 | 28.9 | 1.46 |
5-Hydroxythis compound | 0.85 | 12.4 | 14.6 |
Oxindole | >100 | >100 | N/A |
Benzyloxythis compound (Compound 11) | 8.2 | 1.40 | 0.17 (MAO-B selective) |
Functional Derivatives: N-Alkyl and Triazole Substitutions
N-Alkyl this compound Derivatives
- Alkylation at the N-1 position modulates cytoprotective and cytotoxic activities. Derivatives with even-carbon alkyl chains (e.g., ethyl, butyl) exhibit stronger radical scavenging activity than odd-carbon chains (e.g., methyl, pentyl). For instance, 1-ethylthis compound (compound 3) showed 2-fold higher activity than 1-methylthis compound (compound 2) at 20 μg/mL .
- Chain Length and Unsaturation : Longer chains (C5–C6) reduce activity, while unsaturated substituents (e.g., allyl, propargyl) enhance potency. Compound 9f (5-methoxy-N-allylthis compound) demonstrated 61% inhibition against multidrug-resistant pathogens at 31.25 μg/mL, outperforming saturated analogues .
Triazole-Isatin Hybrids
- Triazole substitutions at C-3 improve caspase-3/7 inhibition. Compound 40 (triazole-isatin) showed IC₅₀ values of 4.5 nM (caspase-3) and 3.8 nM (caspase-7), a rare example of balanced potency against both enzymes. Most this compound derivatives favor caspase-3 inhibition by 3–4 fold .
Table 2: Caspase Inhibition by this compound Analogues
Compound | Caspase-3 IC₅₀ (nM) | Caspase-7 IC₅₀ (nM) | Selectivity (Casp3/Casp7) |
---|---|---|---|
This compound | 320 | 950 | 2.97 |
Compound 38 | 5.6 | 6.1 | 1.09 |
Compound 40 | 4.5 | 3.8 | 0.84 |
Substituent Position and Bioactivity
- Aromatic Substitutions :
- C-3 Modifications: Hydrazone linkers (e.g., benzyloxythis compound hydrazones) increase MAO-B inhibition by interacting with substrate and entrance cavities (IC₅₀ = 1.40 μM) . Pyridinium oxime hybrids reactivate acetylcholinesterase with efficacy comparable to pralidoxime, a standard antidote for organophosphate poisoning .
Pharmacological Comparisons
MAO Inhibitors
- This compound vs. Fensalamide Hybrids : Benzyloxythis compound hydrazones (e.g., compound 11) mimic fensalamide’s pharmacophore but show higher MAO-B selectivity (IC₅₀ = 1.40 μM) due to interactions with Tyr326 and Ile199 residues .
Anticancer Activity
- Spiro-oxindoles (e.g., 5-nitrothis compound derivatives) exhibit potent cytotoxicity (IC₅₀ = 23–66 μM) against breast cancer cells, surpassing unmodified this compound. Lipophilic N1 substitutions (e.g., alkyl chains) further enhance activity .
Anticonvulsant Analogues
- This compound derivatives share structural motifs with phenytoin and carbamazepine, including aryl groups and hydrogen-bond acceptors. Compound 24 (IC₅₀ = 1.40 μM for MAO-B) showed neuroprotective effects in seizure models, comparable to carbamazepine .
Biological Activity
Isatin, an oxidized indole derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the various pharmacological effects of this compound and its derivatives, supported by recent research findings and case studies.
Overview of this compound
This compound (1H-indole-2,3-dione) is a naturally occurring compound found in various plants and animals. It serves as a precursor for numerous bioactive molecules and has been implicated in various physiological processes. Its structure allows it to interact with multiple biological targets, leading to a wide range of pharmacological effects.
Biological Activities
This compound and its derivatives exhibit a plethora of biological activities, including:
- Anticancer Activity : this compound derivatives have shown potent anticancer effects by targeting various pathways involved in tumor growth and metastasis. For instance, compound 2 from a study demonstrated an IC50 value of 0.03 µM against Jurkat cells, significantly higher than the parent this compound framework .
- Antibacterial and Antifungal Effects : this compound has exhibited antibacterial activity against several pathogenic bacteria, including multidrug-resistant strains. A recent study reported an MIC value of 16 µg/mL against Campylobacter strains .
- Neuroprotective Properties : this compound has been linked to neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .
- Anti-inflammatory and Analgesic Activities : The compound has shown promise in reducing inflammation and pain, making it a candidate for developing anti-inflammatory drugs .
The mechanisms through which this compound exerts its biological effects are varied:
- Inhibition of Enzymatic Activity : this compound acts as an inhibitor of key enzymes such as histone deacetylases (HDACs), which play critical roles in cancer cell proliferation .
- Receptor Modulation : It interacts with various receptors, including estrogen receptors, which are crucial in breast cancer progression .
- Induction of Apoptosis : Certain this compound derivatives induce apoptosis in cancer cells by activating mitochondrial pathways .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Biological Activity | Compound/Study Reference | IC50/MIC Values |
---|---|---|
Anticancer | Compound 2 (Jurkat cells) | 0.03 µM |
Antibacterial | This compound against Campylobacter | MIC = 16 µg/mL |
Neuroprotective | General findings | N/A |
Anti-inflammatory | Various this compound derivatives | N/A |
Case Studies
- Anticancer Study : A study synthesized forty-three new di/trisubstituted this compound analogues, revealing that compound 2 exhibited significant cytotoxicity against human T lymphocyte cells (Jurkat) through apoptosis induction via mitochondrial pathways .
- Antibacterial Research : this compound's efficacy against antibiotic-resistant strains was highlighted in a study where it demonstrated low toxicity (IC50 = 125.63 µg/mL) while maintaining antibacterial activity against Campylobacter strains .
- Neuroprotective Applications : Research indicates that this compound may help mitigate neurodegenerative conditions by acting on neurotransmitter systems, although specific studies are still ongoing to elucidate these pathways fully .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for detecting proline and hydroxyproline using the isatin test?
The this compound test involves reacting this compound reagent (0.02% this compound in sodium citrate buffer, pH 3–11) with imino acids to form a blue-colored adduct. Key steps include:
- Applying sample and reagent drops on filter paper.
- Observing color change (blue for proline/hydroxyproline; no reaction for other amino acids).
- Validating results using chromatographic techniques (e.g., TLC) with this compound as a visualizing agent . Limitations: Cannot distinguish between proline and hydroxyproline; pH sensitivity requires strict buffer control.
Q. How can researchers design initial screens for antimicrobial activity of this compound derivatives?
Q. What are the standard methods for synthesizing this compound derivatives?
Common approaches include:
- N-Substitution : Alkylation/acylation at the N1 position using alkyl halides or acyl chlorides.
- C3 Functionalization : Knoevenagel condensation with aldehydes to form spirooxindoles.
- Spiro Derivatives : Cycloaddition reactions with dipolarophiles . Tip: Characterize products via NMR, IR, and elemental analysis to confirm purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity thresholds of this compound?
Discrepancies arise from cell type variability and assay conditions. For example:
- Neuroblastoma (SH-SY5Y) cells show apoptosis at 200 µM , while other cell lines require >400 µM . Methodological Recommendations:
- Standardize assays (e.g., CCK-8, MTT) with controls for ROS interference.
- Validate via flow cytometry (annexin V/PI staining) and Western blot (caspase-3/7 activation) .
Q. What strategies optimize green synthesis of this compound derivatives?
Q. How does this compound modulate autophagy in cancer cells?
this compound induces autophagy via SESN2-mTOR pathway inhibition:
- Mechanism : Binds LSD1 to upregulate SESN2, suppressing mTOR and activating LC3-II/Beclin-1 autophagy markers .
- Experimental Design :
- Treat SH-SY5Y cells with 50–200 µM this compound for 48h.
- Quantify autophagy via Western blot (p62 degradation) and fluorescent microscopy (GFP-LC3 puncta) .
Q. How can researchers analyze structure-activity relationships (SAR) for this compound-based anti-cancer agents?
- Step 1 : Synthesize derivatives with varied substituents (e.g., halogenation at C5, sulfonamide at N1).
- Step 2 : Screen against cancer targets (e.g., histone deacetylase, tubulin) using enzymatic assays.
- Step 3 : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity . Key Finding : C5-Br substitution increases tubulin polymerization inhibition by 40% compared to unmodified this compound .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting IC50 values for this compound in neuroblastoma cells?
Variations stem from:
- Assay Duration : Longer exposure (72h) lowers IC50 due to cumulative apoptosis.
- Cell Passage Number : Higher passages may develop resistance . Recommendation: Report cell line credentials and passage range in methods .
Q. Methodological Best Practices
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., dose-response studies) .
- Ethical Compliance : Adhere to ARRIVE guidelines for in vitro/in vivo studies .
Properties
IUPAC Name |
1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDYKVIHCLTXOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Record name | isatin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Isatin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038694 | |
Record name | Isatin | |
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Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange solid; [Merck Index] Orange odorless powder; [Alfa Aesar MSDS] | |
Record name | Isatin | |
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Vapor Pressure |
0.0000111 [mmHg] | |
Record name | Isatin | |
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CAS No. |
91-56-5 | |
Record name | Isatin | |
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Record name | Tribulin | |
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Record name | Isatin | |
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Record name | Isatin | |
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Record name | 1H-Indole-2,3-dione | |
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Record name | Isatin | |
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Record name | Indoline-2,3-dione | |
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Record name | ISATIN | |
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Record name | 1H-Indole-2,3-dione | |
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URL | http://www.hmdb.ca/metabolites/HMDB0061933 | |
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Melting Point |
203.00 °C. @ 760.00 mm Hg | |
Record name | Isatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02095 | |
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Record name | 1H-Indole-2,3-dione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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